1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound featuring a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The thiazole ring is known for its aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to its reactivity and biological activity.
Mechanism of Action
Target of Action
These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some thiazole derivatives have been found to inhibit the aggregation of α-synuclein, a protein implicated in neurodegenerative diseases .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, implying that they may interact with multiple biochemical pathways . For example, some thiazole derivatives have shown antioxidant activity, suggesting they may interact with oxidative stress pathways .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone. For instance, the presence of dissolved organic matter derived from sludge and straw has been found to increase the degradation of a similar compound, fluroxypyr . Other factors such as temperature, moisture, soil microbe, and soil type could also affect the rate of dissipation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one typically involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts and heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole ring.
Uniqueness: 1-[2-(pyridin-4-yl)-1,3-thiazol-5-yl]ethan-1-one is unique due to its combination of a pyridine and thiazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-pyridin-4-yl-1,3-thiazol-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-2-4-11-5-3-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGSUBZGHQZGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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